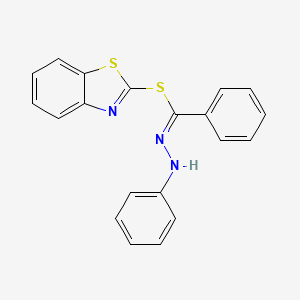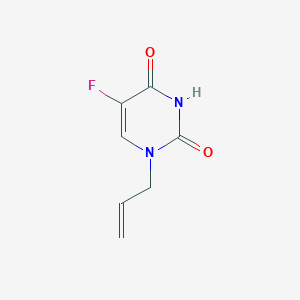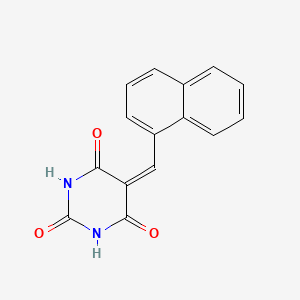![molecular formula C24H16Br2N2O2 B11517743 1,8-Dibromo-17-(pyridin-3-ylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11517743.png)
1,8-Dibromo-17-(pyridin-3-ylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-DIBROMO-17-(3-PYRIDINYLMETHYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound characterized by its unique structure and significant potential in various scientific fields. This compound is notable for its brominated and pyridylmethyl functional groups, which contribute to its reactivity and versatility in chemical synthesis and applications.
Preparation Methods
The synthesis of 1,8-DIBROMO-17-(3-PYRIDINYLMETHYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multiple steps, including bromination and cyclization reactions. The preparation methods can vary, but a common approach includes:
Cyclization: Formation of the pentacyclic structure through intramolecular cyclization reactions, often catalyzed by Lewis acids or other suitable catalysts.
Pyridylmethylation: Introduction of the pyridylmethyl group via nucleophilic substitution reactions, using reagents like pyridine derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1,8-DIBROMO-17-(3-PYRIDINYLMETHYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different functional groups and properties.
Scientific Research Applications
1,8-DIBROMO-17-(3-PYRIDINYLMETHYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials, including polymers and conjugated systems.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties, through in vitro and in vivo studies.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1,8-DIBROMO-17-(3-PYRIDINYLMETHYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with molecular targets and pathways. The compound’s brominated and pyridylmethyl groups play a crucial role in its reactivity and binding affinity to specific targets. The exact molecular targets and pathways can vary depending on the specific application and context, but common mechanisms include:
Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.
Interacting with DNA/RNA: Binding to nucleic acids and affecting their structure and function, potentially leading to changes in gene expression or replication.
Modulating Cellular Pathways: Influencing cellular signaling pathways and processes, such as apoptosis, cell proliferation, and differentiation.
Comparison with Similar Compounds
1,8-DIBROMO-17-(3-PYRIDINYLMETHYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE can be compared with other similar compounds, such as:
2,7-Dibromo-9,9-dioctylfluorene: A compound with similar brominated functional groups, used in the synthesis of polymeric light-emitting diodes.
2,7-Dibromo-1,8-difluoro-9H-fluoren-9-one: Another brominated compound with applications in the synthesis of polyhalogenated dibenzochrysenes.
2,5-Dibromo-3,4-dihexylthiophene: A brominated thiophene derivative used in the production of organic semiconductors.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties and potential of 1,8-DIBROMO-17-(3-PYRIDINYLMETHYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE.
Properties
Molecular Formula |
C24H16Br2N2O2 |
|---|---|
Molecular Weight |
524.2 g/mol |
IUPAC Name |
1,8-dibromo-17-(pyridin-3-ylmethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C24H16Br2N2O2/c25-23-15-7-1-2-8-16(15)24(26,18-10-4-3-9-17(18)23)20-19(23)21(29)28(22(20)30)13-14-6-5-11-27-12-14/h1-12,19-20H,13H2 |
InChI Key |
YOYCDSDAPZQQRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)CC6=CN=CC=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[4-(2,6-Difluorobenzoyl)piperazin-1-YL]-3-fluorophenyl}propan-1-one](/img/structure/B11517661.png)
![3,6-Diamino-2-benzoyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11517663.png)
![6-Amino-4-[4-(dimethylamino)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517665.png)
![6-Amino-3-(3-nitrophenyl)-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517672.png)
![7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11517680.png)
![N'-[(4-bromophenyl)carbonyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11517685.png)
![3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine](/img/structure/B11517691.png)


![N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide](/img/structure/B11517703.png)
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11517704.png)
![ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11517705.png)
![N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11517737.png)

